(3S)-3-Amino-3-(5-bromothiophen-2-YL)propanoic acid
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Overview
Description
(3S)-3-Amino-3-(5-bromothiophen-2-YL)propanoic acid is a compound that features a thiophene ring substituted with a bromine atom at the 5-position and an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(5-bromothiophen-2-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of thiophene derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiophene derivatives with different functional groups .
Scientific Research Applications
(3S)-3-Amino-3-(5-bromothiophen-2-YL)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(5-bromothiophen-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid: This compound is structurally similar but differs in the stereochemistry of the amino group.
4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide:
Uniqueness
(3S)-3-Amino-3-(5-bromothiophen-2-YL)propanoic acid is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8BrNO2S |
---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-bromothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO2S/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H,10,11)/t4-/m0/s1 |
InChI Key |
ULEZVSZRHZKPRW-BYPYZUCNSA-N |
Isomeric SMILES |
C1=C(SC(=C1)Br)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=C(SC(=C1)Br)C(CC(=O)O)N |
Origin of Product |
United States |
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